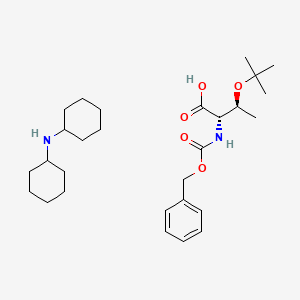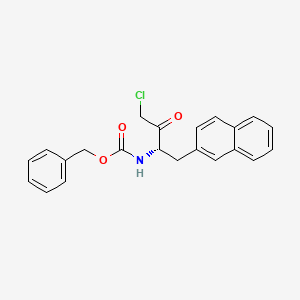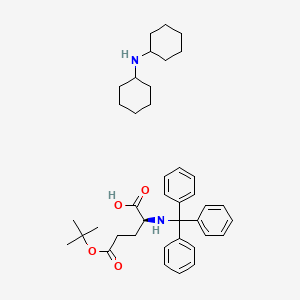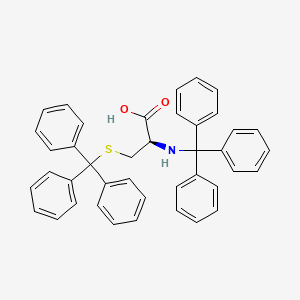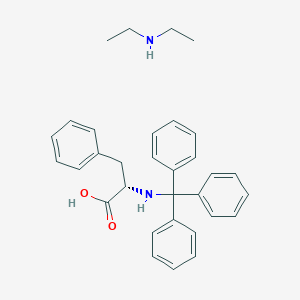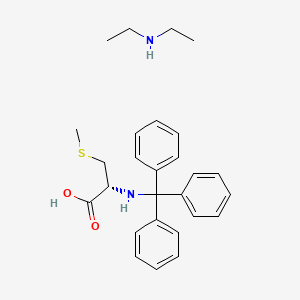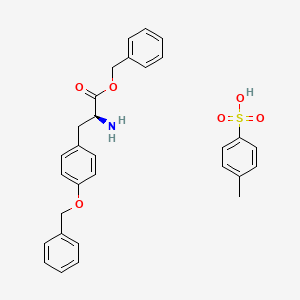
H-Tyr(bzl)-obzl P-tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Tyr(bzl)-obzl P-tosylate is a synthetic peptide compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group and a tosylate group, making it a valuable tool in peptide synthesis and other chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr(bzl)-obzl P-tosylate typically involves the protection of the tyrosine amino acid with benzyl groups and the subsequent tosylation. The process generally includes the following steps:
Protection of Tyrosine: Tyrosine is protected by benzyl groups to prevent unwanted reactions at the phenolic hydroxyl group.
Tosylation: The protected tyrosine is then reacted with tosyl chloride in the presence of a base such as pyridine to form the tosylate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of tyrosine are protected with benzyl groups.
Tosylation Reaction: The protected tyrosine is tosylated using tosyl chloride and a base.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
H-Tyr(bzl)-obzl P-tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The benzyl groups can be removed through hydrogenation, yielding the deprotected tyrosine derivative.
Oxidation Reactions: The phenolic hydroxyl group of tyrosine can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Deprotected tyrosine.
Oxidation: Quinone derivatives of tyrosine.
Applications De Recherche Scientifique
H-Tyr(bzl)-obzl P-tosylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialized peptides and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of H-Tyr(bzl)-obzl P-tosylate involves its interaction with specific molecular targets. The benzyl and tosylate groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Tyr(bzl)-OMe.HCl: Another benzyl-protected tyrosine derivative with a methoxy group.
H-Tyr(bzl)-OH: A simpler benzyl-protected tyrosine without the tosylate group.
H-Tyr(bzl)-NH2: A benzyl-protected tyrosine with an amine group.
Uniqueness
H-Tyr(bzl)-obzl P-tosylate is unique due to the presence of both benzyl and tosylate groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various synthetic and research applications.
Propriétés
IUPAC Name |
benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3.C7H8O3S/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;1-6-2-4-7(5-3-6)11(8,9)10/h1-14,22H,15-17,24H2;2-5H,1H3,(H,8,9,10)/t22-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHPRLKRQQBIRK-FTBISJDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662686 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl O-benzyl-L-tyrosinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66009-35-6 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl O-benzyl-L-tyrosinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
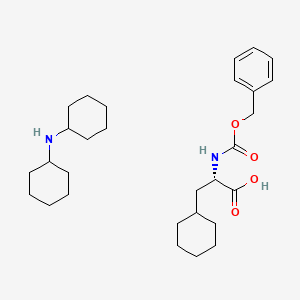
![N-cyclohexylcyclohexanamine;8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B612911.png)
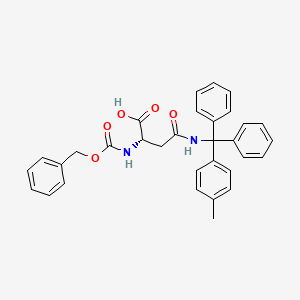
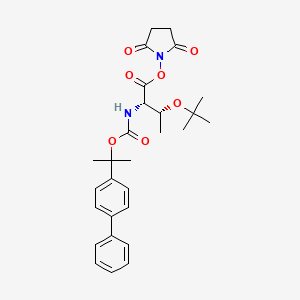
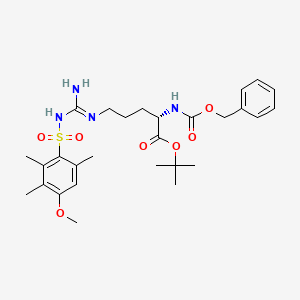
![(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B612920.png)
